
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a carboxylic acid group and a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid typically involves the reaction of a cyclopropane derivative with a diazepane derivative under specific conditions. One common method involves the use of malonic acid derivatives and 1,2-dihalogeno compounds in the presence of an alcoholate as a condensation agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of modified diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid derivatives: These compounds have similar structures but different substituents on the diazepane or cyclopropane rings.
Cyclopropane carboxylic acids: Compounds with a cyclopropane ring attached to a carboxylic acid group but lacking the diazepane ring.
Diazepane derivatives: Compounds containing the diazepane ring but with different functional groups attached.
Uniqueness
This compound is unique due to the combination of the cyclopropane and diazepane rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel compounds with specific desired effects.
Eigenschaften
Molekularformel |
C9H16N2O2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c12-8(13)9(2-3-9)11-6-1-4-10-5-7-11/h10H,1-7H2,(H,12,13) |
InChI-Schlüssel |
BMOMPTDMEHJWEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


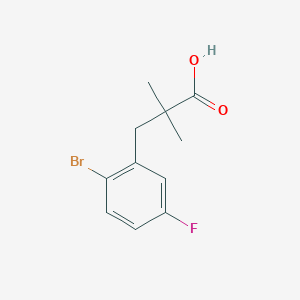
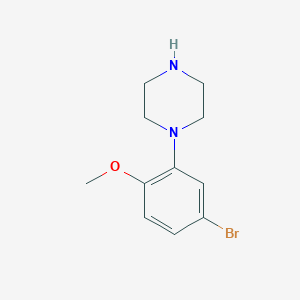
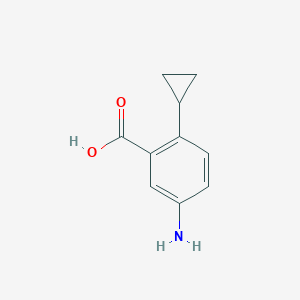
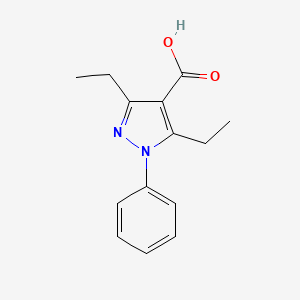
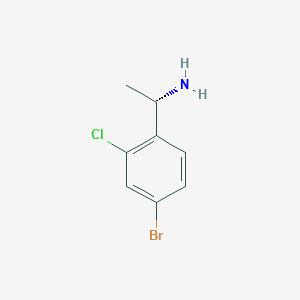
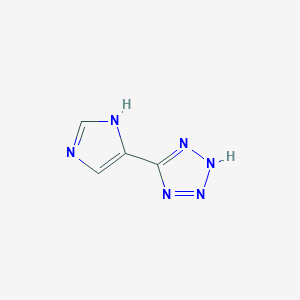
![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)

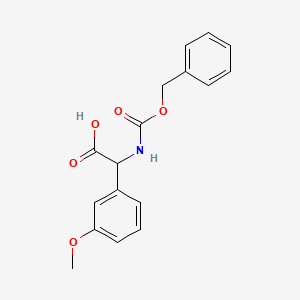
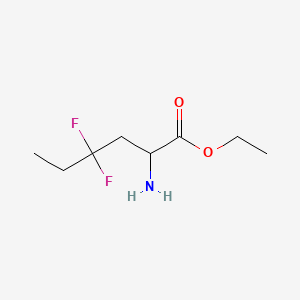

![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)


